molecular formula C18H17ClN4O B2992037 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine CAS No. 477856-37-4

7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine

Cat. No.: B2992037
CAS No.: 477856-37-4
M. Wt: 340.81
InChI Key: NFVXFKXYFNGLJE-UHFFFAOYSA-N
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Description

7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine is a chemical compound with the formula C18H17ClN4O and a molecular weight of 340.81 . It is a derivative of quinoline, a class of compounds that are present in numerous natural products and have a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . The process involves the use of ultrasound irradiation, a technique that can enhance the efficiency of chemical reactions . The structures of the synthesized compounds were confirmed using various analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry (MS), and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using a combination of IR, ^1H NMR, ^13C NMR, MS, and elemental analysis . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives are complex and involve multiple steps . The process is facilitated by the use of ultrasound irradiation, which can enhance the efficiency of the reactions .

Scientific Research Applications

Cancer Treatment Applications

Gefitinib, chemically related to "7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine," is a targeted therapy for refractory solid tumors and central nervous system malignancies in pediatric patients. As an EGFR tyrosine kinase inhibitor, gefitinib has shown promise in treating children with refractory solid tumors and CNS malignancies, demonstrating tolerability and a safety profile similar to that in adults. The clinical pharmacokinetics of gefitinib in children are akin to adults, highlighting its potential in pediatric oncology (Freeman et al., 2006).

Molecular Pharmacology Applications

Research into quinazoline derivatives has expanded into their role as inhibitors of EGFR tyrosine kinase for anticancer applications. A novel series of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives were synthesized, showing remarkable activity against CNS SNB-75 Cancer cell lines, indicating the potential of these derivatives as potent antitumor agents (Noolvi & Patel, 2013).

Future Directions

The synthesis and evaluation of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine and its derivatives represent an active area of research . Future studies may focus on optimizing the synthesis process, exploring the mechanism of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .

Properties

IUPAC Name

7-chloro-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-13-1-6-16-17(11-13)20-12-21-18(16)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVXFKXYFNGLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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